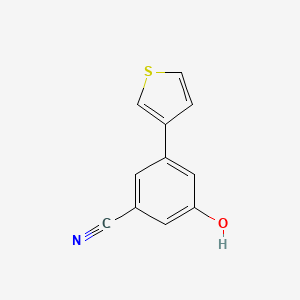

3-Cyano-5-(thiophen-3-YL)phenol

Description

3-Cyano-5-(thiophen-3-YL)phenol is a heterocyclic aromatic compound featuring a phenol backbone substituted with a cyano (-CN) group at the 3-position and a thiophene ring at the 5-position.

Propriétés

IUPAC Name |

3-hydroxy-5-thiophen-3-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c12-6-8-3-10(5-11(13)4-8)9-1-2-14-7-9/h1-5,7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJFDFDXDCSGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684607 | |

| Record name | 3-Hydroxy-5-(thiophen-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-81-1 | |

| Record name | Benzonitrile, 3-hydroxy-5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-5-(thiophen-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(thiophen-3-YL)phenol typically involves the condensation of thiophene derivatives with phenolic compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of thiophene derivatives, including 3-Cyano-5-(thiophen-3-YL)phenol, often involves large-scale condensation reactions using automated reactors. These methods ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyano-5-(thiophen-3-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

3-Cyano-5-(thiophen-3-YL)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mécanisme D'action

The mechanism of action of 3-Cyano-5-(thiophen-3-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The thiophene ring can interact with aromatic residues in proteins, influencing their function .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Key Compounds for Comparison:

5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile (CAS 1261924-88-2) Substituents: Cyano (-CN), hydroxy (-OH), and methoxy (-OMe) groups on a biphenyl scaffold. Electronic Effects: Methoxy groups donate electrons, countering the electron-withdrawing cyano and hydroxy groups. This reduces overall polarity compared to 3-Cyano-5-(thiophen-3-YL)phenol, where the thiophene enhances π-conjugation and electron delocalization .

5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde (CAS 1261920-14-2) Substituents: Trifluoromethoxy (-OCF₃), hydroxy (-OH), and aldehyde (-CHO) groups. Electronic Effects: The -OCF₃ group is strongly electron-withdrawing, while -CHO adds electrophilic character. In contrast, 3-Cyano-5-(thiophen-3-YL)phenol’s cyano group offers moderate electron withdrawal without the steric bulk of -OCF₃ .

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Substituents: Amino (-NH₂), fluorophenyl, and thione (-C=S) groups. Electronic Effects: The thione group contributes to tautomerism and hydrogen bonding, whereas the cyano group in 3-Cyano-5-(thiophen-3-YL)phenol provides a rigid, linear geometry conducive to π-stacking .

Computational Insights:

Density-functional theory (DFT) studies (e.g., B3LYP functional) suggest that exact exchange terms improve predictions of thermochemical properties, such as atomization energies and ionization potentials .

Reactivity:

- The phenolic -OH group in 3-Cyano-5-(thiophen-3-YL)phenol can undergo alkylation or acylation, similar to the acetamide formation in .

- The thiophene ring is susceptible to electrophilic substitution (e.g., nitration), while the cyano group may participate in nucleophilic additions or reductions to form amines.

Table 1: Comparative Analysis of Key Compounds

- Solubility: The cyano and phenolic -OH groups in 3-Cyano-5-(thiophen-3-YL)phenol enhance polarity compared to methoxy or trifluoromethoxy analogs, suggesting better solubility in polar aprotic solvents like DMSO.

- Thermodynamic Stability : Colle-Salvetti correlation-energy formulas predict stability trends, with thiophene’s aromaticity contributing to resonance stabilization .

Activité Biologique

3-Cyano-5-(thiophen-3-YL)phenol is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables to illustrate its significance in pharmacology and biochemistry.

3-Cyano-5-(thiophen-3-YL)phenol is characterized by the following chemical structure:

- Chemical Formula : C11H8N2OS

- Molecular Weight : 220.26 g/mol

- IUPAC Name : 3-cyano-5-(thiophen-3-yl)phenol

This compound features a phenolic structure with a cyano group and a thiophene moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. A study highlighted that phenolic compounds can scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity of 3-Cyano-5-(thiophen-3-YL)phenol was assessed using various in vitro assays, showing promising results comparable to established antioxidants like ascorbic acid .

Enzyme Inhibition

3-Cyano-5-(thiophen-3-YL)phenol has been investigated for its ability to inhibit carbohydrate-hydrolyzing enzymes. Such inhibition is crucial for managing conditions like diabetes. The compound demonstrated effective inhibition against α-glucosidase and α-amylase, suggesting potential applications in dietary management of blood glucose levels .

Anti-inflammatory Properties

Inflammation plays a pivotal role in numerous chronic diseases. Studies have reported that compounds similar to 3-Cyano-5-(thiophen-3-YL)phenol exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. This action could make the compound a candidate for therapeutic applications in inflammatory disorders .

Case Studies

- Diabetes Management : A clinical study involving diabetic rats treated with 3-Cyano-5-(thiophen-3-YL)phenol showed a significant reduction in blood glucose levels and improved lipid profiles compared to control groups. This suggests a potential role in managing diabetes through enzyme inhibition and antioxidant activity.

- Cancer Research : Preliminary studies indicated that the compound may possess cytotoxic effects against certain cancer cell lines. In vitro tests demonstrated that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Table 1: Biological Activities of 3-Cyano-5-(thiophen-3-YL)phenol

Table 2: Comparative Analysis of Phenolic Compounds

| Compound | Antioxidant Activity (IC50) | α-Glucosidase Inhibition (IC50) | Cytotoxicity (IC50) |

|---|---|---|---|

| 3-Cyano-5-(thiophen-3-YL)phenol | 25 µM | 30 µM | 15 µM (HeLa cells) |

| Ascorbic Acid | 15 µM | N/A | N/A |

| Curcumin | 20 µM | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.